![molecular formula C12H11ClN2O2 B5050619 N-(2-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5050619.png)
N-(2-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography and spectroscopic methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Antibacterial Properties
This compound has shown significant antibacterial properties . It was found to be a potent inhibitor against Enterococcus faecalis . This suggests potential applications in the development of new antibacterial drugs.
Antibiofilm Properties
In addition to its antibacterial properties, this compound also exhibits antibiofilm properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. This suggests potential applications in preventing biofilm formation, which is crucial in various industries such as healthcare and water treatment.
Antifungal Properties
Similar compounds have demonstrated antifungal properties . While the specific antifungal activity of this compound is not mentioned, it’s possible that it may also exhibit similar properties.
Antimicrobial Properties
The compound’s antimicrobial properties suggest potential applications in the development of new antimicrobial drugs .
Antimalarial Properties
Similar compounds have shown antimalarial properties . This suggests potential applications in the development of new antimalarial drugs.
Antiviral Properties
Similar compounds have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to exhibit inhibitory activity against various viruses .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the biological activities of related compounds, it can be inferred that it may have potential therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKZDBJVSQGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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